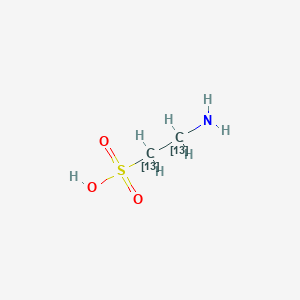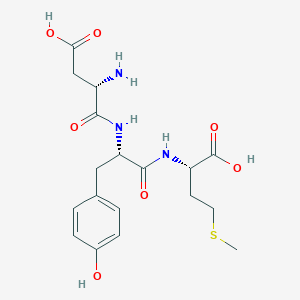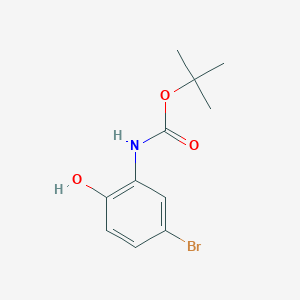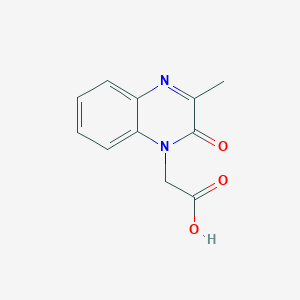![molecular formula C12H16ClNO B1421626 2-chloro-N-[1-(2-methylphenyl)propan-2-yl]acetamide CAS No. 1183650-81-8](/img/structure/B1421626.png)
2-chloro-N-[1-(2-methylphenyl)propan-2-yl]acetamide
Overview
Description
2-chloro-N-[1-(2-methylphenyl)propan-2-yl]acetamide is an aromatic amide with a molecular weight of 225.72 . It is functionally related to chloroacetic acid . The compound is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H16ClNO/c1-9-5-3-4-6-11(9)7-10(2)14-12(15)8-13/h3-6,10H,7-8H2,1-2H3,(H,14,15) . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 225.72 .Scientific Research Applications
Metabolic Pathways and Carcinogenicity
- 2-Chloro-N-[1-(2-methylphenyl)propan-2-yl]acetamide (CMEPA), derived from chloroacetamide herbicides like acetochlor and metolachlor, is metabolized in the liver. It's part of a metabolic pathway leading to dialkylbenzoquinone imine, a proposed carcinogenic product. This pathway involves bioactivation through para-hydroxylation and subsequent oxidation (Coleman et al., 2000).
Structural Analysis
- The structure of 2-Chloro-N-(3-methylphenyl)acetamide, a similar compound, shows distinct molecular conformations and intermolecular hydrogen bonds, which are key in understanding its chemical behavior (Gowda et al., 2007).
- Studies on halogenated C,N-diarylacetamides, which include compounds similar to 2-chloro-N-[1-(2-methylphenyl)propan-2-yl]acetamide, have revealed insights into their molecular conformations and supramolecular assembly, which are crucial for their application in various fields (Nayak et al., 2014).
Pharmacological Characterization
- While not directly related to 2-chloro-N-[1-(2-methylphenyl)propan-2-yl]acetamide, research on structurally similar compounds like 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine has helped in understanding the pharmacological properties of acetamides, which can guide future research on the target compound (Grimwood et al., 2011).
Synthesis and Chemical Properties
- The synthesis of various acetamide derivatives, including those structurally related to 2-chloro-N-[1-(2-methylphenyl)propan-2-yl]acetamide, provides insights into the chemical properties and potential applications of these compounds in different scientific fields (Jing, 2010).
Safety and Hazards
properties
IUPAC Name |
2-chloro-N-[1-(2-methylphenyl)propan-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-9-5-3-4-6-11(9)7-10(2)14-12(15)8-13/h3-6,10H,7-8H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOPZGCPCZOVRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(C)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



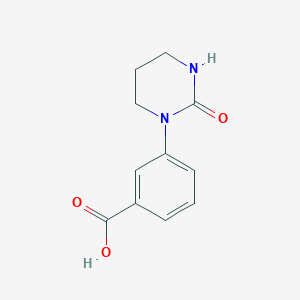
![Dimethyl 2,6-dimethyl-4-[2-nitro(~2~H_4_)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1421545.png)


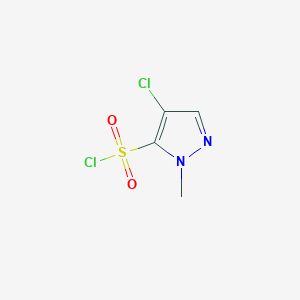
![5-Chloro-1-(triisopropylsilyl)-4-((trimethylsilyl)-ethynyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1421551.png)
